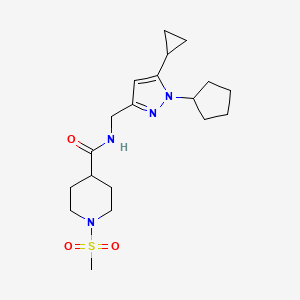

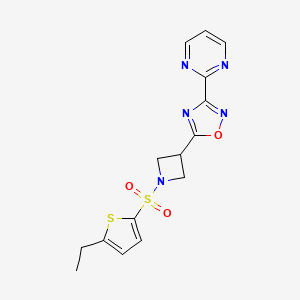

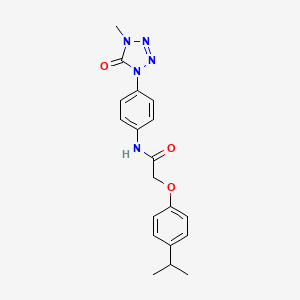

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Characterization

The compound "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a complex molecule that may be synthesized through a multi-step process involving the formation of pyrazole derivatives and subsequent functionalization. While the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with various N-mono-substituted hydrazines . This suggests a possible pathway for the synthesis of the compound , which may involve the initial formation of a pyrazole core followed by N-alkylation and sulfonamide formation.

Molecular Structure Analysis

The molecular structure of the compound includes several key features: a pyrazole ring, a piperidine ring, and a sulfonamide group. The pyrazole ring is a five-membered heterocycle containing nitrogen atoms, which is known for its involvement in the formation of various pharmacologically active compounds . The piperidine ring is a six-membered nitrogen-containing heterocycle, which is often used in medicinal chemistry due to its ability to modulate biological activity . The sulfonamide group is a common moiety in drug design, known for its ability to mimic the amide bond and interact with biological targets .

Chemical Reactions Analysis

The compound's reactivity can be inferred from the behavior of similar structures. For instance, pyrazole carboxamides have been shown to undergo electrophilic cyclization reactions under various conditions, leading to the formation of oxazolyl derivatives . Additionally, the presence of a sulfonamide group can lead to interactions with various electrophiles or nucleophiles, potentially leading to further derivatization or transformation of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in polar organic solvents, given the presence of both polar (sulfonamide) and nonpolar (cycloalkyl groups) regions within the molecule. The compound's stability could be influenced by the presence of the pyrazole and piperidine rings, which are known to impart robustness to chemical structures . The melting point, boiling point, and specific optical rotation would be determined by the precise arrangement of the functional groups and the overall molecular conformation.

Relevant Case Studies

While no direct case studies on the compound "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" are provided, related compounds have been evaluated for their biological activities. For example, N-alkylated arylsulfonamides of piperidines have been studied for their selectivity towards the 5-HT7 receptor, with potential implications for the treatment of CNS disorders . Additionally, piperidine carboxamide derivatives have been synthesized and assessed for their anti-angiogenic and DNA cleavage activities, suggesting potential anticancer properties .

科学的研究の応用

Structure-Activity Relationships in Cannabinoid Receptor Antagonism

One significant area of research involves examining the structure-activity relationships (SAR) of pyrazole derivatives, including compounds similar to N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, as cannabinoid receptor antagonists. These studies aim to identify specific structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. The research indicates that certain phenyl ring substitutions, carboxamido groups, and dichlorophenyl substituents contribute to the compound's potency and selectivity as a CB1 antagonist. This insight is crucial for developing pharmacological probes and therapeutics targeting cannabinoid receptors, potentially useful for antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction with CB1 Cannabinoid Receptor

Further studies on molecular interactions of similar antagonists with the CB1 cannabinoid receptor have been conducted, providing valuable insights into the antagonist's binding mechanisms. Through conformational analysis and comparative molecular field analysis (CoMFA), researchers have developed three-dimensional quantitative structure-activity relationship (QSAR) models. These models suggest that specific aromatic ring moieties dominate the steric binding interaction with the receptor, offering a basis for designing more effective cannabinoid receptor antagonists (Shim et al., 2002).

Development of Selective Ligands for CNS Disorders

The design and evaluation of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have led to the identification of potent and selective ligands for the 5-HT7 receptor. These compounds, exhibiting antidepressant-like and pro-cognitive properties, demonstrate the compound's potential in treating central nervous system (CNS) disorders. Such research underscores the therapeutic prospects of derivatives of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide in developing multifunctional agents for complex diseases treatment (Canale et al., 2016).

Insights into Ligand Binding and Functionality

Research on the synthesis, biological evaluation, and structural studies of cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands provides insight into the effects of pyrazole substitution on ligand conformation, receptor affinities, and the structural requirements of the CB1 and CB2 ligand binding pocket. These findings contribute to a deeper understanding of how modifications to compounds like N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide can influence cannabinoid receptor interactions and functionalities (Krishnamurthy et al., 2004).

特性

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3S/c1-27(25,26)22-10-8-15(9-11-22)19(24)20-13-16-12-18(14-6-7-14)23(21-16)17-4-2-3-5-17/h12,14-15,17H,2-11,13H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEIKRKFOVENQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)

![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)